molecular formula C29H26N2O8 B2830518 7-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one CAS No. 687579-65-3

7-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one

Cat. No.: B2830518
CAS No.: 687579-65-3
M. Wt: 530.533
InChI Key: VKFVYTNOCPPBTD-UHFFFAOYSA-N
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Description

The compound 7-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one is a complex organic molecule that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxybenzaldehyde, nitrobenzoyl chloride, and tetrahydroisoquinoline, with catalysts such as potassium carbonate and solvents like acetone .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

7-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-2H-chromen-2-one
  • 7-methoxy-2H-chromen-2-one
  • 6,7-dimethoxy-4-methyl-2H-chromen-2-one

Uniqueness

7-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one: is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O8/c1-17-11-28(32)39-25-14-21(7-8-22(17)25)38-16-24-23-15-27(37-3)26(36-2)13-18(23)9-10-30(24)29(33)19-5-4-6-20(12-19)31(34)35/h4-8,11-15,24H,9-10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFVYTNOCPPBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=O)C5=CC(=CC=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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